molecular formula C7H7N3O B11922384 Pyrazolo[1,5-a]pyrimidin-5-ylmethanol

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol

Cat. No.: B11922384
M. Wt: 149.15 g/mol
InChI Key: YINWUOIFJGSANG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol is a compound that belongs to the family of N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

The synthesis of Pyrazolo[1,5-a]pyrimidin-5-ylmethanol involves several synthetic routes. One common method includes the reaction of aminopyrazoles with alkynes under specific conditions. For instance, aminopyrazoles can be reacted with symmetric and non-symmetric alkynes in the presence of potassium hydrogen sulfate (KHSO4) in aqueous ethanol to yield pyrazolo[1,5-a]pyrimidines . Another method involves the use of β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods often employ these efficient synthetic routes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyrimidin-5-ylmethanol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby interfering with their normal function. This inhibition can lead to the disruption of cellular processes, making it effective as an antitumor agent . The compound’s photophysical properties also allow it to interact with light, making it useful as a fluorescent probe in biological studies .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidin-5-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-5-6-2-4-10-7(9-6)1-3-8-10/h1-4,11H,5H2

InChI Key

YINWUOIFJGSANG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)N=C1CO

Origin of Product

United States

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